molecular formula C22H19FN2O4S B12266049 2-[(4-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one

2-[(4-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one

Cat. No.: B12266049
M. Wt: 426.5 g/mol
InChI Key: VEACUBBQLHTNAX-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by the presence of fluorophenyl and methoxyphenyl groups attached to a benzothiadiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, triethylamine, and various aromatic compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[(4-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-[(4-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one apart is its unique combination of fluorophenyl and methoxyphenyl groups, which confer specific electronic and steric properties. These properties can enhance its binding affinity to biological targets and its stability under various conditions, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H19FN2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C22H19FN2O4S/c1-29-19-12-8-16(9-13-19)14-24-20-4-2-3-5-21(20)30(27,28)25(22(24)26)15-17-6-10-18(23)11-7-17/h2-13H,14-15H2,1H3

InChI Key

VEACUBBQLHTNAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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